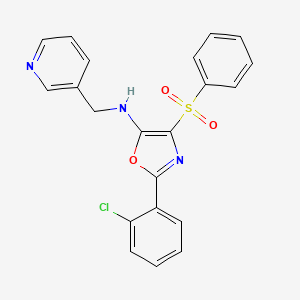

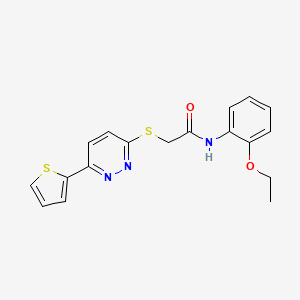

2-(2-chlorophenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-chlorophenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine" is a complex organic molecule that appears to be a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The structure suggests the presence of multiple substituents, including a chlorophenyl group, a phenylsulfonyl moiety, and a pyridinylmethylamine, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, we can infer from related literature that its synthesis might involve cyclization reactions and nucleophilic aromatic substitution. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, involved cyclization of a thiosemicarbazide derivative in the presence of a nickel(II) nitrate catalyst . Similarly, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, another related compound, was achieved by reacting sodium phenylsulfinate with pentachloropyridine . These methods suggest that the synthesis of our target compound could also involve strategic cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of the compound likely features a central oxazole ring, which is known for its aromaticity and ability to engage in hydrogen bonding and π-stacking interactions, as seen in the crystal structure of the related triazolopyrimidin compound . The presence of a phenylsulfonyl group could introduce significant electron-withdrawing effects, which may influence the reactivity of the molecule, particularly in nucleophilic aromatic substitution reactions .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the electron-withdrawing phenylsulfonyl group, which could make the adjacent pyridine ring more susceptible to nucleophilic attack . The chlorophenyl group could also participate in various substitution reactions, potentially leading to a diverse range of derivatives. The presence of multiple reactive sites, including the oxazole ring, suggests that the compound could undergo a variety of chemical transformations.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of the specific compound are not provided, we can hypothesize based on the properties of structurally similar compounds. The compound is likely to exhibit solid-state characteristics with potential for hydrogen bonding and π-stacking interactions contributing to its crystal packing . The presence of multiple chloro and sulfonyl groups would likely increase its density and influence its solubility in various solvents. Spectroscopic techniques such as IR, 1H NMR, and 13C NMR would be essential for characterizing the compound and confirming its structure .

Applications De Recherche Scientifique

Synthesis and Biological Study

Research on compounds with similar structures, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, has shown significant potential in the development of selective serotonin 5-HT6 receptor antagonists. These compounds demonstrate high affinity and selectivity towards the 5-HT6 receptor, suggesting a pathway for therapeutic applications in neurological disorders (Ivachtchenko et al., 2010).

Photoredox Catalysis

In the domain of synthetic chemistry, redox-activated amines, similar in reactivity to the compound , have been utilized in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formations using metal-free photoredox catalysis. This methodology underscores the importance of such compounds in facilitating bond formations under mild conditions, thereby broadening the scope of chemical synthesis (Ociepa, Turkowska, & Gryko, 2018).

Antimicrobial Applications

The study of 1,2,4-triazole derivatives has highlighted the antimicrobial potential of compounds with sulfonamide and phenylsulfonyl groups. These derivatives exhibit significant surface activity and antimicrobial properties, suggesting their potential utility in creating new antimicrobial agents (El-Sayed, 2006).

Orientations Futures

Mécanisme D'action

Target of action

Isoforms of the casein kinase 1 (CK1) family have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion and receptor-coupled signal transduction .

Mode of action

The CK1 isoforms regulate key signaling pathways known to be critically involved in tumor progression . They exert influence on substrate activity, localization and function by reversible phosphorylation of their substrate proteins .

Biochemical pathways

The CK1 isoforms are involved in various biochemical pathways related to cell cycle progression, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Result of action

The result of the action of CK1 isoforms is the regulation of key cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and signal transduction .

Action environment

The action of CK1 isoforms and potentially the compound can be influenced by various environmental factors, including the presence of other molecules, pH, temperature, and cellular conditions .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S/c22-18-11-5-4-10-17(18)19-25-21(29(26,27)16-8-2-1-3-9-16)20(28-19)24-14-15-7-6-12-23-13-15/h1-13,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBBSFPZMAVWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)

![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)

![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)

![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)